molecular formula C14H14O5 B1334319 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid CAS No. 853892-41-8

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Cat. No.: B1334319
CAS No.: 853892-41-8
M. Wt: 262.26 g/mol
InChI Key: VGLWJBIDSXQEJP-UHFFFAOYSA-N
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Description

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen-2-one (coumarin) core substituted with three methyl groups and an acetic acid moiety.

Chemical Reactions Analysis

Types of Reactions

2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2-((3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-4-10(18-6-12(15)16)13-8(2)9(3)14(17)19-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWJBIDSXQEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396257
Record name [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853892-41-8
Record name [(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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